SHMP Exhibits Significantly Superior Oral Tolerability Compared to Pyrophosphate in Dentifrice Formulations
In a 4-day randomized controlled clinical trial with 159 healthy adult volunteers, a dentifrice containing 7.0% sodium hexametaphosphate (5% hexametaphosphate anion) was compared head-to-head against a marketed antitartar dentifrice control containing 5.0% ionic pyrophosphate. The SHMP formulation produced significantly fewer adverse oral soft tissue findings than the pyrophosphate control [1].
| Evidence Dimension | Incidence of new oral soft tissue findings after 4-day use |
|---|---|
| Target Compound Data | 9% of subjects in SHMP group exhibited new findings |
| Comparator Or Baseline | 21% of subjects in pyrophosphate group exhibited new findings |
| Quantified Difference | 12 percentage point absolute reduction; statistically significant (p < 0.03, two-sided) |
| Conditions | 4-day ad libitum use, blinded evaluator assessments, 159 healthy adult volunteers |
Why This Matters
Lower adverse event rates reduce the risk of consumer complaints and product returns, making SHMP the preferred antitartar phosphate for sensitive oral care formulations.
- [1] Gerlach, R. W. (2002). Comparative intraoral tolerance of sodium hexametaphosphate and pyrophosphate antitartar dentifrices. Journal of Clinical Dentistry, 13(1), 19-24. PMID: 11507929. View Source
